molecular formula C3H7N5 B1583966 1-(2h-Tetrazol-5-yl)ethanamine CAS No. 33876-24-3

1-(2h-Tetrazol-5-yl)ethanamine

Cat. No. B1583966
CAS RN: 33876-24-3
M. Wt: 113.12 g/mol
InChI Key: NDMDHZMRQFSFOZ-UHFFFAOYSA-N
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Description

“1-(2h-Tetrazol-5-yl)ethanamine” is a chemical compound . It has a molecular formula of C3H7N5 and an average mass of 113.121 Da . This compound is a derivative of tetrazole, a class of heterocyclic compounds that are known for their high nitrogen content .


Synthesis Analysis

The synthesis of “1-(2h-Tetrazol-5-yl)ethanamine” and its derivatives can be achieved from readily available 5-aminotetrazole . The synthesis process involves a series of C–N linked bistetrazolate nitramino compounds . All new energetic compounds were fully characterized by IR and NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of “1-(2h-Tetrazol-5-yl)ethanamine” has been determined by single-crystal X-ray diffraction analysis . The nitrogen contents of these energetic bistetrazolate compounds, ranging from 59.3% to 74.8%, are much higher than those of the commonly used high explosives .


Chemical Reactions Analysis

“1-(2h-Tetrazol-5-yl)ethanamine” is part of a series of C–N linked bistetrazolate nitramino compounds . These compounds have high positive heats of formation, which endow them with prominent detonation performance .

Scientific Research Applications

1. Synthesis and Characterization in Copper(II) Complexes

Mustafa et al. (2015) explored the reaction of 2‐(1H‐Tetrazol‐5‐yl)pyridine with various agents, leading to the formation of N,N‐dimethyl‐2‐[5‐(pyridin‐2‐yl)‐1H‐tetrazol‐1‐yl]ethanamine and related compounds. These were used to synthesize copper(II) complexes, which were characterized for their geometry and DNA binding/cleavage activity. Interestingly, these complexes showed potential as anticancer agents, with cytotoxic activities comparable to cisplatin (Mustafa et al., 2015).

2. DNA Interaction and Cleavage Activity of Cobalt(II) Complexes

Rao et al. (2015) synthesized a series of Co(II) complexes using isomeric pyridyl-tetrazole ligands, including N,N-dimethyl-2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)ethanamine. These complexes were characterized and studied for their DNA binding and nucleolytic cleavage activities, showing promising applications in the field of biochemistry (Rao et al., 2015).

3. Cu(II) Complexes for DNA Binding and Nuclease Activity

Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including compounds related to 1-(2h-Tetrazol-5-yl)ethanamine. These complexes exhibited significant DNA binding properties and showed potential for nuclease activity. Their study suggests potential therapeutic applications in treating cancer (Kumar et al., 2012).

4. Applications in Energetic Materials

Kumar et al. (2022) investigated 1,3,5-tris[(2H-tetrazol-5-yl)methyl]isocyanurate and related compounds for their use as energetic materials. These compounds demonstrated excellent detonation properties and stability, highlighting their potential in applications requiring high-energy materials (Kumar et al., 2022).

5. Antimicrobial Applications

Zaidi et al. (2021) synthesized novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, which demonstrated significant antimicrobial activities. These compounds were found to be as effective, if not more, than conventional medicines, indicating their potential in medical applications (Zaidi et al., 2021).

Safety And Hazards

While specific safety and hazards information for “1-(2h-Tetrazol-5-yl)ethanamine” is not available, it’s important to note that tetrazoles are nitrogen-rich compounds that can be explosive . Therefore, it’s crucial to handle them with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions for “1-(2h-Tetrazol-5-yl)ethanamine” could involve further exploration of its potential applications in high-energy chemistry . The development of environment-friendly solid catalysts for its synthesis could also be a promising area of research .

properties

IUPAC Name

1-(2H-tetrazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMDHZMRQFSFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340695, DTXSID40901002
Record name 1-(2h-tetrazol-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2h-Tetrazol-5-yl)ethanamine

CAS RN

33876-24-3
Record name 1-(2h-tetrazol-5-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Bie, Y Li, W Cao, CA Sanboval - Chinese Journal of …, 2009 - Wiley Online Library
Readily available chiral hybrid NH 2 /tetrazole ligand [(S)‐TEA, 1] in combination with Ru‐BINAP or Ru‐DIOP complexes catalyzes the asymmetric hydrogenation of a number of simple …
Number of citations: 5 onlinelibrary.wiley.com
M Nasrollahzadeh, Z Nezafat, NSS Bidgoli, N Shafiei - Molecular Catalysis, 2021 - Elsevier
Increasing interest in tetrazoles and tetrazole based materials in the recent century has been followed by enormous research efforts devoted for the synthesis of various kinds of …
Number of citations: 43 www.sciencedirect.com

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